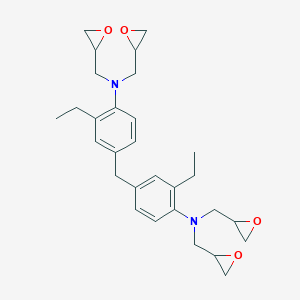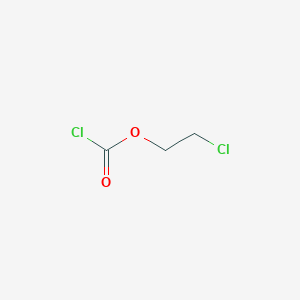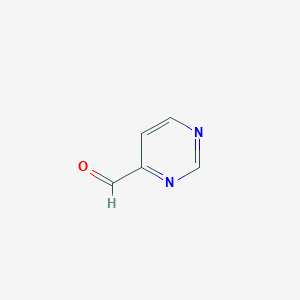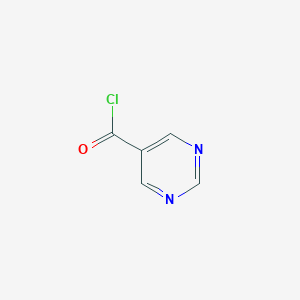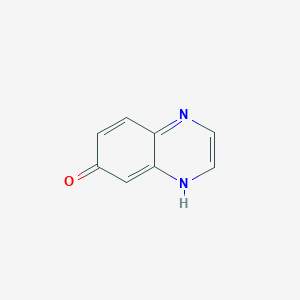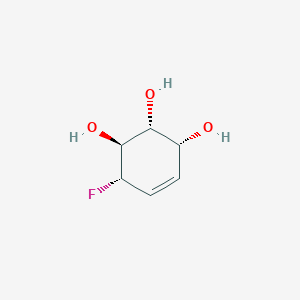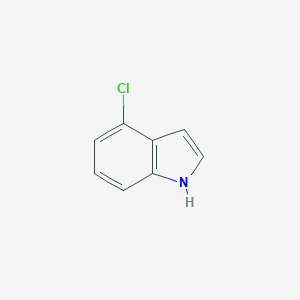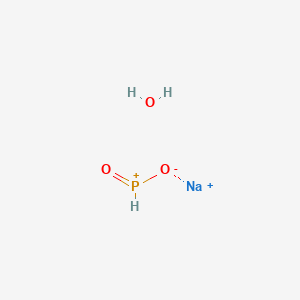
Phosphinic acid, sodium salt, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sodium phosphinate compounds involves various methods. For instance, a dibenzo-14-crown-4 ether with a phosphinic acid moiety was synthesized, and its sodium salt was characterized using x-ray diffraction methods . Another study presented the synthesis of high purity nonsymmetric dialkylphosphinic acid extractants using sodium hypophosphite as the phosphorus source . Additionally, the synthesis of sodium mono(2,4,4'-trimethylpentyl)phosphinate was optimized to achieve good yield and purity .
Molecular Structure Analysis
X-ray crystallography has been used to determine the solid-state structures of sodium phosphinate compounds. The sodium salt of a lariat ether phosphinate was found to have a V-shaped macrocycle with the sodium ion bonded to ether oxygen atoms and indirectly to the phosphinate anion through a water molecule . In another study, the crystal and molecular structures of a tetraphenylmonothioimidodiphosphinic acid and its sodium salt were determined, revealing a trigonal bipyramidal geometry around sodium atoms .
Chemical Reactions Analysis
Sodium phosphinate compounds exhibit unique reactivities. Bis(mesitoyl)phosphinic acid and its sodium salt show photo-induced reactivity, releasing mesitoyl radicals and metaphosphorous acid upon exposure to light . This highlights the potential of sodium phosphinate derivatives as phosphorus-based reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium phosphinate compounds have been extensively studied. Basic constants such as solubility, ionization constant, dimerization constant, and distribution coefficient were measured for bis(2,4,4-trimethylpentyl) phosphinic acid, providing insights into the behavior of phosphorus-based extractants . The critical micelle concentration of sodium mono(2,4,4'-trimethylpentyl)phosphinate was determined, indicating its surfactant properties . Special hydrogen bonds were observed in monovalent metal carboxylate–phosphinates, which are novel structures containing short, symmetric or almost symmetric O⋯H⋯O hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
Phosphonic acid derivatives, closely related to phosphinic acid, have been extensively utilized in chemical synthesis due to their structural analogy with phosphate moieties and unique coordination or supramolecular properties. These compounds serve as bioactive agents (drugs, pro-drugs), in bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. Their wide-ranging applications cover numerous research fields, underscoring the importance of phosphonic acids in various scientific endeavors (C. M. Sevrain et al., 2017).
Catalysis and Energy Storage
Transition metal phosphides, including those derived from phosphinic acid precursors, have shown promise in catalysis, particularly in hydrodesulfurization, hydrodenitrogenation, and hydrodeoxygenation reactions. Their application in catalyzing the conversion of biomass-based feedstocks into cleaner energy sources highlights the critical role of phosphorus-containing compounds in addressing current and future energy challenges (M. Golubeva et al., 2020).
Environmental Remediation
The development of detection methods for toxic metal phosphides emphasizes the environmental significance of phosphorus-based compounds. Advanced diagnostic techniques for identifying and analyzing metal phosphides, which are used as insecticides and rodenticides, are crucial for effective environmental monitoring and management (Arash Mohammadinejad et al., 2021).
Biomedical Applications
Phosphonopeptides, mimicking peptides with phosphinic acid or related groups, act as inhibitors of key enzymes related to various pathological states. Their potential in medicine and agriculture as antimicrobial agents or tools to study physiological effects of phosphorylations illustrates the biomedical relevance of phosphinic acid derivatives (P. Kafarski, 2020).
Biodegradable Polymers
The study of polyhydroxyalkanoates (PHAs) from extremophiles, which includes research on phosphorus-containing compounds, showcases the potential of these materials in producing biodegradable polymers. This research is pivotal for developing sustainable alternatives to conventional plastics, contributing significantly to efforts in reducing environmental pollution (P. K. Obulisamy & Sanjeet Mehariya, 2021).
Zukünftige Richtungen
Phosphinic acids and their derivatives, including phosphinic acid, sodium salt, monohydrate, have been highlighted for their potential in various applications . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . Future research may focus on exploring these applications further and developing new methods for the synthesis of phosphinic acids .
Eigenschaften
IUPAC Name |
sodium;oxido(oxo)phosphanium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDKOMXLMXFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][PH+]=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaO3P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7681-53-0 (Parent) |
Source


|
| Record name | Sodium phosphinate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
104.986 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphinic acid, sodium salt, monohydrate | |
CAS RN |
10039-56-2 |
Source


|
| Record name | Sodium phosphinate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


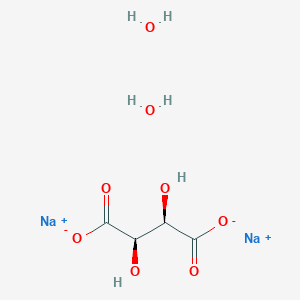
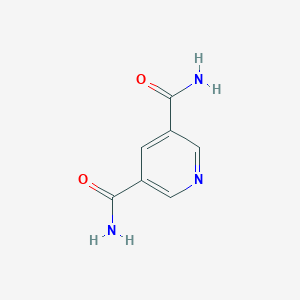
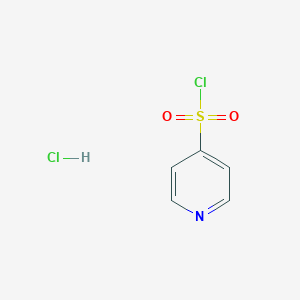
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
